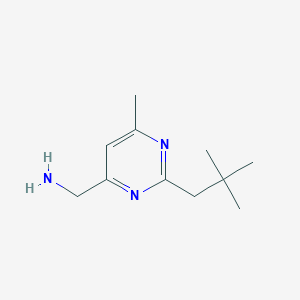
(6-Methyl-2-neopentylpyrimidin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Reagent: Formaldehyde and ammonia.
- Reaction: Reductive amination at the 4-position of the pyrimidine ring.
Industrial Production Methods: Industrial production of (6-Methyl-2-neopentylpyrimidin-4-yl)methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of (6-Methyl-2-neopentylpyrimidin-4-yl)carboxylic acid.
Reduction: Formation of (6-Methyl-2-neopentyl-1,2,3,4-tetrahydropyrimidin-4-yl)methanamine.
Substitution: Formation of various alkylated or acylated derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methyl-2-neopentylpyrimidin-4-yl)methanamine typically involves multi-step organic reactions
-
Formation of the Pyrimidine Ring:
- Starting materials: Acetylacetone and guanidine.
- Reaction: Cyclization reaction under acidic or basic conditions to form the pyrimidine ring.
Scientific Research Applications
(6-Methyl-2-neopentylpyrimidin-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Methyl-2-neopentylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
(6-Methyl-2-neopentylpyrimidin-4-yl)methanamine can be compared with other pyrimidine derivatives:
Similar Compounds:
Uniqueness:
- The presence of the neopentyl group at the 2-position provides steric hindrance, which can influence the compound’s reactivity and interaction with biological targets.
- The combination of substituents on the pyrimidine ring can lead to unique chemical and biological properties not observed in other similar compounds.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
[2-(2,2-dimethylpropyl)-6-methylpyrimidin-4-yl]methanamine |
InChI |
InChI=1S/C11H19N3/c1-8-5-9(7-12)14-10(13-8)6-11(2,3)4/h5H,6-7,12H2,1-4H3 |
InChI Key |
MQQIBFZMOPMGKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CC(C)(C)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


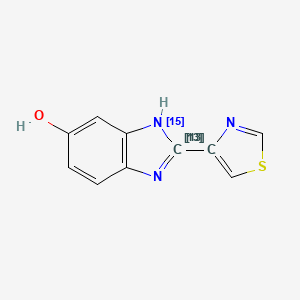
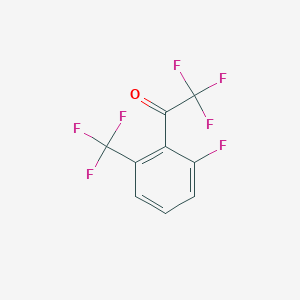

![(Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B13438503.png)
![N-(3-Cyclopropyl-1-Phenyl-1h-Pyrazol-5-Yl)-2-{4-[3-Methoxy-4-(4-Methyl-1h-Imidazol-1-Yl)phenyl]-1h-1,2,3-Triazol-1-Yl}acetamide](/img/structure/B13438506.png)
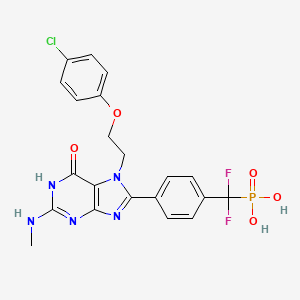
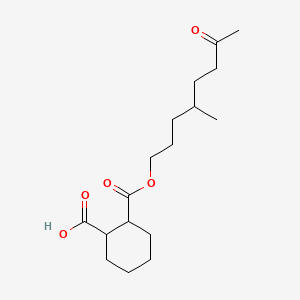

![[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B13438523.png)

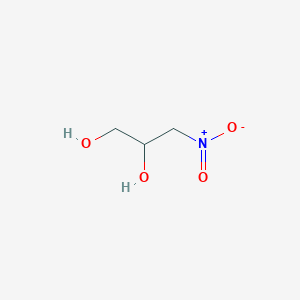
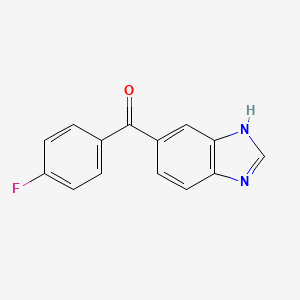
![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)

